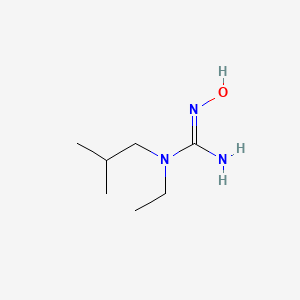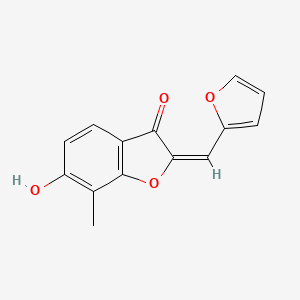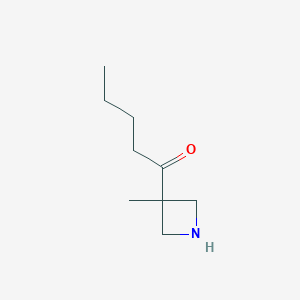![molecular formula C9H9N3OS B13202946 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an azetidine ring fused to an imidazo[2,1-b][1,3]thiazole core, with a carbaldehyde functional group at the 5-position. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole core . The reaction mixture is heated in benzene for 2-4 hours, and the product is isolated through standard purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring and the imidazo[2,1-b][1,3]thiazole core can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is largely dependent on its interaction with biological targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The compound may also interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents, leading to variations in biological activity.
Azetidine-containing compounds: Compounds with the azetidine ring exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the combination of the azetidine ring and the imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
6-(azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9N3OS/c13-6-7-8(11-2-1-3-11)10-9-12(7)4-5-14-9/h4-6H,1-3H2 |
Clave InChI |
RUCLGVRQTZOFBH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=C(N3C=CSC3=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


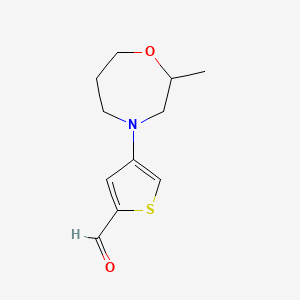

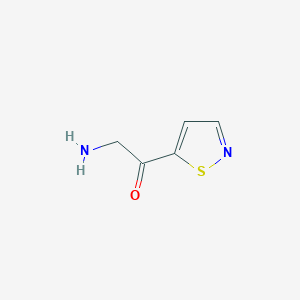
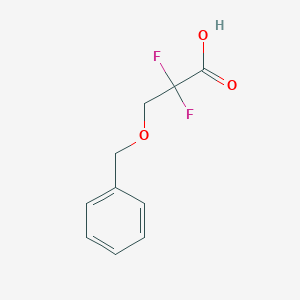
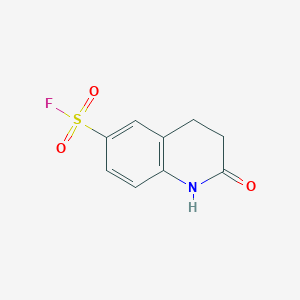
![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
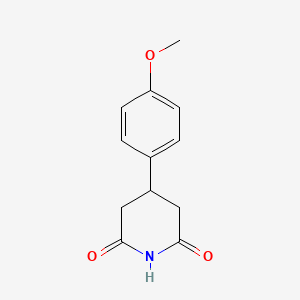
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
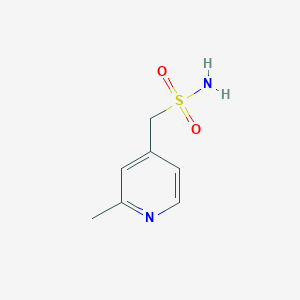
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
